2-Fluorocycloheptane-1-sulfonyl chloride
Overview
Description
2-Fluorocycloheptane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2411178-88-4 . It has a molecular weight of 214.69 . The IUPAC name for this compound is (1S,2R)-2-fluorocycloheptane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12ClFO2S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h6-7H,1-5H2/t6-,7+/m1/s1 . This indicates that the molecule contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms .Scientific Research Applications
Metabolic Activation in Drug Development
The study of metabolic activation is crucial in drug development. For instance, Xu et al. (2004) investigated the metabolic activation of two dipeptidyl peptidase-IV inhibitor analogs, which contain a fluoropyrrolidine moiety, analogous to structures like 2-Fluorocycloheptane-1-sulfonyl chloride. They found that these compounds undergo metabolic activation, forming chemically reactive intermediates when interacting with rat liver microsomes. This kind of research is fundamental in understanding the metabolic pathways and potential reactivity of similar compounds in drug development (Xu et al., 2004).
Synthesis of 5-Sulfonylfluoro Isoxazoles
Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which has potential applications in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition. This research demonstrates the versatility of sulfonyl fluorides in synthesizing complex heterocyclic compounds, highlighting their importance in chemical synthesis (Leng & Qin, 2018).
Solid-Phase Synthesis of Heterocyclic Compounds
Holte, Thijs, and Zwanenburg (1998) utilized polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. Their method leverages the properties of sulfonyl chlorides for efficient and selective synthesis, which is significant in the context of high-throughput screening for drug discovery (Holte, Thijs, & Zwanenburg, 1998).
Application in Antitumor Agents
McCarroll et al. (2007) explored the synthesis of antitumor agents by reacting 2-iodoaniline with arylsulfonyl chlorides. This study highlights the importance of sulfonyl chlorides in the development of novel anticancer agents, demonstrating their role in synthesizing complex organic molecules with potential therapeutic applications (McCarroll et al., 2007).
Properties
IUPAC Name |
2-fluorocycloheptane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFQILICRAHSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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